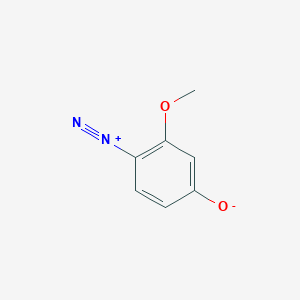

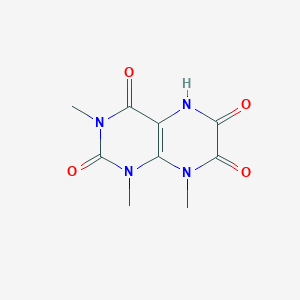

Methyl 3-nitropyridine-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 3-nitropyridine-2-carboxylate and related nitropyridine derivatives involves several chemical methods, including oxidation, nitration, and reduction processes. For instance, Shi et al. (2012) described a method for synthesizing Methyl 4-fluoro-3-methylpyridine-2-carboxylate starting from Methyl 3-methylpyridine-2-carboxylate through a series of chemical reactions including oxidation and nitration, demonstrating the versatility and complexity of synthesizing substituted pyridine derivatives Shi Qunfeng et al., 2012.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using various spectroscopic and quantum chemical methods. Bryndal et al. (2012) conducted a detailed analysis of the molecular and crystal structures of nitroderivatives of 2-amino-4-methylpyridine, providing valuable insights into their stabilization mechanisms through hydrogen bonds and layered arrangements Bryndal et al., 2012.

Chemical Reactions and Properties

Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, showcasing its reactivity and functional group transformations. Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, demonstrating the formation of substituted aminopyridines under specific conditions, which highlights the compound's potential for further chemical modifications Bakke and Svensen, 2001.

Physical Properties Analysis

The physical properties of Methyl 3-nitropyridine-2-carboxylate derivatives, such as vibrational spectroscopy, have been analyzed to understand their stability and structure. Karnan, Balachandran, and Murugan (2012) investigated the optimized molecular structure and corresponding vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine using density functional theory, contributing to the understanding of its physical characteristics Karnan, Balachandran, and Murugan, 2012.

Chemical Properties Analysis

The chemical properties of Methyl 3-nitropyridine-2-carboxylate, including its reactivity and interaction with other molecules, have been a subject of study. The compound's nucleophilic reactions and regioselective synthesis capabilities were explored by Tohda et al. (1994), who developed a one-pot synthesis method for 2-substituted 3-nitropyridines, showcasing the compound's versatile chemical properties Tohda et al., 1994.

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Fluorinated Organic Compounds

- Summary of the Application : Methyl 3-nitropyridine-2-carboxylate is used in the synthesis of fluorinated organic compounds, which are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties .

- Methods of Application or Experimental Procedures : The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

- Results or Outcomes : The successful replacement of the nitro group with a fluoride anion demonstrates the potential of this compound in the synthesis of fluorinated organic compounds .

Application 2: Synthesis of Anti-Inflammatory Agents

- Summary of the Application : Methyl 3-nitropyridine-2-carboxylate is used in the synthesis of novel molecules as potential anti-inflammatory agents .

- Methods of Application or Experimental Procedures : Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .

- Results or Outcomes : The reaction resulted in the formation of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a potential anti-inflammatory agent .

Application 3: Synthesis of Trifluoromethylpyridines

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Methods of Application or Experimental Procedures : The synthesis of TFMP involves the development of organic compounds containing fluorine .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 4: Synthesis of 3-Substituted Azaindoles

- Summary of the Application : Methyl 3-nitropyridine-2-carboxylate is used as a starting material in the synthesis of 3-substituted azaindoles .

- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .

- Results or Outcomes : The synthesis results in the formation of 3-substituted azaindoles .

Application 5: Synthesis of Fluorinated Pyridines

- Summary of the Application : Fluorinated pyridines are important in the field of organic chemistry due to their unique properties .

- Methods of Application or Experimental Procedures : The synthesis of fluorinated pyridines involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C .

- Results or Outcomes : The reaction forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Application 6: Synthesis of 3-Substituted Azaindoles

- Summary of the Application : Methyl 3-nitropyridine-2-carboxylate is used as a starting material in the synthesis of 3-substituted azaindoles .

- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .

- Results or Outcomes : The synthesis results in the formation of 3-substituted azaindoles .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLRDGENQOVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339418 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitropyridine-2-carboxylate | |

CAS RN |

103698-08-4 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)